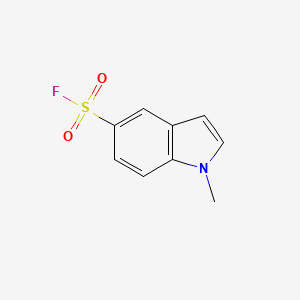

1-Methylindole-5-sulfonyl fluoride

Description

Properties

Molecular Formula |

C9H8FNO2S |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

1-methylindole-5-sulfonyl fluoride |

InChI |

InChI=1S/C9H8FNO2S/c1-11-5-4-7-6-8(14(10,12)13)2-3-9(7)11/h2-6H,1H3 |

InChI Key |

OMMGMQLNWNNTLQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-1H-indole-5-sulfonyl fluoride typically involves the reaction of 1-Methyl-1H-indole with sulfonyl fluoride reagents under specific conditions. The reaction conditions often include the use of solvents like toluene or acetonitrile and catalysts such as palladium(II) acetate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-1H-indole-5-sulfonyl fluoride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-1H-indole-5-sulfonyl fluoride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indole-5-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features and Aromatic Systems

Key Observations :

- Aromatic Systems : The indole core in 1-Methylindole-5-sulfonyl fluoride provides a planar, electron-rich system, contrasting with the naphthalene-based dansyl group in , which is larger and more hydrophobic. The imidazole in is smaller and may coordinate metal ions, while the isoindole in is electron-deficient due to ketone groups, altering reactivity .

- Substituents : The methyl group in 1-Methylindole-5-sulfonyl fluoride offers steric hindrance compared to the ethyl group in . The sulfonyl fluoride’s stability contrasts with the sulfonyl chloride’s higher reactivity in .

Reactivity and Stability

- Sulfonyl Fluoride vs. Chloride : Sulfonyl fluorides (e.g., 1-Methylindole-5-sulfonyl fluoride) are hydrolytically stable compared to sulfonyl chlorides (), making them preferable for aqueous applications. Fluorides react selectively with serine residues in enzymes, enabling targeted covalent inhibition .

- Thione vs. Sulfonyl Groups: The thione (-C=S) in acts as a hydrogen bond donor, unlike the electrophilic sulfonyl fluoride. This difference dictates applications in fluorescence probing () vs. covalent inhibition (1-Methylindole-5-sulfonyl fluoride) .

- Imidazole Coordination : The imidazole ring in may participate in metal coordination or π-π stacking, absent in indole derivatives.

Biological Activity

1-Methylindole-5-sulfonyl fluoride (MISF) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and chemical biology. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-Methylindole-5-sulfonyl fluoride is characterized by the presence of a sulfonyl fluoride group attached to a methylindole moiety. The sulfonyl fluoride group is known for its reactivity and ability to form covalent bonds with nucleophilic sites in proteins, making it a valuable tool in biochemical research.

Antiviral Properties

Research indicates that 1-Methylindole-5-sulfonyl fluoride exhibits antiviral activity. It has been studied as a potential inhibitor of various viral enzymes, contributing to its promise in antiviral drug development. The compound's mechanism involves the covalent modification of essential amino acids in viral proteins, thereby inhibiting their function.

Inhibition of Serine Hydrolases

The sulfonyl fluoride functional group allows MISF to act as a potent inhibitor of serine hydrolases. These enzymes play critical roles in many biological processes, including metabolism and signal transduction. Studies have shown that MISF can selectively inhibit certain serine hydrolases, which can be utilized in understanding their biological roles .

The mechanism by which 1-Methylindole-5-sulfonyl fluoride exerts its biological effects primarily involves covalent bonding with nucleophilic residues in target proteins. This interaction can lead to irreversible inhibition of enzyme activity, making it a useful probe for studying enzyme function and dynamics.

Table 1: Summary of Biological Activities of 1-Methylindole-5-sulfonyl Fluoride

Case Study 1: Antiviral Activity Assessment

In a study assessing the antiviral potential of MISF, researchers evaluated its efficacy against several viral strains. The results indicated that MISF significantly reduced viral replication in vitro, highlighting its potential as an antiviral agent. The study provided insights into the structure-activity relationship (SAR) that could guide future modifications to enhance potency.

Case Study 2: Inhibition of Serine Hydrolases

Another investigation focused on the inhibitory effects of MISF on specific serine hydrolases involved in lipid metabolism. The study employed activity-based protein profiling to demonstrate that MISF selectively inhibited these enzymes at low nanomolar concentrations, showcasing its utility as a research tool for probing enzyme function .

Q & A

Q. What are the recommended synthetic routes for 1-Methylindole-5-sulfonyl fluoride?

Methodological Answer: Synthesis typically involves functionalizing the indole ring at the 5-position with a sulfonyl fluoride group. A common approach includes:

Sulfonation : Reacting 1-methylindole with chlorosulfonic acid to introduce the sulfonyl chloride group.

Fluorination : Substituting the chloride with fluoride using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous conditions.

Purification : Chromatography or recrystallization to isolate the product.

Critical factors include maintaining anhydrous conditions to prevent hydrolysis and controlling reaction temperatures (0–5°C during sulfonation). Yield optimization often requires iterative adjustments of solvent polarity (e.g., dichloromethane or THF) .

Q. What safety precautions are necessary when handling 1-Methylindole-5-sulfonyl fluoride?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Sulfonyl fluorides are reactive and can hydrolyze to release HF, requiring acid-resistant gloves .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent degradation. Avoid long-term storage due to instability .

- Disposal : Neutralize waste with aqueous bicarbonate before disposal. Follow institutional guidelines for hazardous waste .

Q. What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

Covalent Enzyme Inhibition : The sulfonyl fluoride group reacts selectively with serine or cysteine residues in enzyme active sites, enabling targeted drug design (e.g., protease inhibitors) .

Proteomics : Used in activity-based protein profiling (ABPP) to label and identify active enzymes in complex biological samples.

Bioconjugation : Acts as a linker for attaching fluorescent tags or affinity probes to biomolecules .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve high-purity 1-Methylindole-5-sulfonyl fluoride?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency but may require post-reaction solvent swaps to dichloromethane for easier purification .

- Catalyst Use : Adding catalytic amounts of crown ethers (e.g., 18-crown-6) improves fluoride ion availability in non-polar solvents .

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and confirm purity via <sup>19</sup>F NMR to detect residual fluoride or hydrolyzed byproducts .

Q. How can stability issues during storage be mitigated?

Methodological Answer:

- Lyophilization : Freeze-drying the compound under vacuum increases shelf life by reducing hydrolytic degradation .

- Stabilizers : Add molecular sieves (3Å) to absorb moisture in storage vials .

- Stability Monitoring : Regular <sup>1</sup>H NMR checks (every 3 months) to detect decomposition (e.g., appearance of sulfonic acid peaks) .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

Control Experiments : Verify target engagement using knockout cell lines or competitive inhibitors .

Assay Conditions : Standardize buffer pH (7.4 vs. 6.5) and ionic strength, as sulfonyl fluoride reactivity is pH-dependent .

Off-Target Screening : Use proteome-wide ABPP to identify non-specific binding .

Q. What strategies exist for modifying the compound to enhance target selectivity?

Methodological Answer:

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> = 229.04 Da) .

- X-ray Crystallography : Resolve crystal structures to validate regiochemistry (e.g., CCDC deposition codes for related indole derivatives) .

- Spectroscopy : <sup>19</sup>F NMR (δ ≈ –60 ppm) and IR (S=O stretch at 1370–1400 cm<sup>−1</sup>) for functional group verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.